molecular formula C10H17NO3 B2925659 Ethyl 2-(7-oxoazepan-2-YL)acetate CAS No. 32548-60-0

Ethyl 2-(7-oxoazepan-2-YL)acetate

Cat. No.: B2925659
CAS No.: 32548-60-0
M. Wt: 199.25
InChI Key: FEVCYLDALOQTBR-UHFFFAOYSA-N
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Description

Ethyl 2-(7-oxoazepan-2-yl)acetate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is characterized by the presence of an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(7-oxoazepan-2-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of azepan-2-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-oxoazepan-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-oxoazepan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(7-oxoazepan-2-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azepane derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(7-oxoazepan-2-yl)acetate is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. The presence of the ester group also allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

ethyl 2-(7-oxoazepan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)7-8-5-3-4-6-9(12)11-8/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVCYLDALOQTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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